AChE/BChE-IN-8

Alzheimer's Disease Cholinesterase Inhibition Selectivity Profiling

AChE/BChE-IN-8 (Compound 5a) is the most potent AChE inhibitor in its series, uniquely targeting both the catalytic active site (CAS) and peripheral anionic site (PAS) to block Aβ aggregation. Its dual AChE/BChE inhibition makes it essential for advanced Alzheimer's models where BChE compensates for AChE loss. Validated low cytotoxicity on U-87 MG cells, BBB permeability, and iron-chelating capability make it the definitive lead for hit-to-lead optimization. Choose AChE/BChE-IN-8 for experiments requiring precise, replicable cholinergic modulation.

Molecular Formula C26H32N2O2
Molecular Weight 404.5 g/mol
Cat. No. B15141310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE/BChE-IN-8
Molecular FormulaC26H32N2O2
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=CN1CCCCCCNCC2=CC=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C26H32N2O2/c1-22-26(30-21-24-14-8-5-9-15-24)25(29)16-19-28(22)18-11-3-2-10-17-27-20-23-12-6-4-7-13-23/h4-9,12-16,19,27H,2-3,10-11,17-18,20-21H2,1H3
InChIKeyUIAHSQRUFROBRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE/BChE-IN-8: A Potent, Multi-Functional Cholinesterase Inhibitor for Alzheimer's Research


AChE/BChE-IN-8 (Compound 5a) is a synthetic deferiprone derivative designed as a multi-functional molecule for Alzheimer's disease (AD) research [1]. It acts as a dual binding site acetylcholinesterase (AChE) inhibitor, interacting with both the catalytic active site (CAS) and peripheral anionic site (PAS). In vitro studies using Ellman's method characterize it as an uncompetitive AChE inhibitor and a mixed-type butyrylcholinesterase (BChE) inhibitor, with Ki values of 0.788 µM against Electrophorus electricus AChE (EeAChE) and 2.364 µM against equine BChE (eqBChE) [1]. The compound also demonstrates blood-brain barrier permeability and low cytotoxicity on U-87 MG human glioblastoma cells [1].

Why Generic Substitution Fails for AChE/BChE-IN-8 in Target Validation Studies


Generic substitution within this class of deferiprone-based cholinesterase inhibitors is highly problematic due to distinct structure-activity relationships (SAR). Even within the same published series, a slight structural modification leads to a dramatic shift in target selectivity and potency. For example, the closest analog, BChE-IN-6 (compound 12), is a highly potent and selective BChE inhibitor (Ki = 0.182 µM for eqBChE) with unreported AChE activity, whereas AChE/BChE-IN-8 is the most potent AChE inhibitor (Ki = 0.788 µM for EeAChE) in the same study [1]. This demonstrates that functional outcomes in models of cholinergic dysfunction are not interchangeable and are critically dependent on the specific inhibitor profile, making AChE/BChE-IN-8 the definitive choice for studies requiring potent, dual AChE/BChE blockade with a primary focus on AChE.

Quantitative Evidence Guide: AChE/BChE-IN-8 vs. Closest In-Class Analogs


Superior AChE Inhibitory Potency: AChE/BChE-IN-8 vs. Selective BChE Inhibitor BChE-IN-6

AChE/BChE-IN-8 is the most potent EeAChE inhibitor in its series, a property its closest structural analog BChE-IN-6 (compound 12) lacks. BChE-IN-6 is instead a potent and highly selective eqBChE inhibitor, with its AChE inhibition not reported [1]. This demonstrates a clear, quantitative advantage for AChE/BChE-IN-8 in studies where potent AChE blockade is the primary goal, as BChE-IN-6 would provide negligible AChE inhibition at comparable concentrations.

Alzheimer's Disease Cholinesterase Inhibition Selectivity Profiling

Balanced Dual AChE/BChE Inhibition Profile Achieved as the Lead Compound

Within the same synthesized library, AChE/BChE-IN-8 (5a) was identified as the most potent EeAChE inhibitor (Ki = 788 ± 51 nM), while the most potent eqBChE inhibitors were compounds 12 and 19 (Ki values of 182 ± 18 nM and 258 ± 25 nM respectively) [1]. This highlights that AChE/BChE-IN-8 occupies a unique position as the lead compound for potent AChE inhibition while maintaining measurable BChE activity. It is not the most potent BChE inhibitor, but it uniquely balances potent dual-target activity where other compounds in the series are highly selective for one enzyme over the other.

Dual Inhibitor Polypharmacology Lead Optimization

Multi-Functional Chelation Capability: Adding Value Beyond Enzyme Inhibition

Selected compounds from the series, including the most potent cholinesterase inhibitors like AChE/BChE-IN-8, demonstrated the ability to form complexes with iron (Fe³⁺), and in some cases with copper (Cu²⁺) and zinc (Zn²⁺) [1]. This multi-functional property is a key design feature intended to attenuate the dyshomeostasis of bio-metals involved in AD pathology, and it is not shared by all compounds in the series. For instance, while BChE-IN-6 (compound 12) chelates Zn²⁺, AChE/BChE-IN-8's ability to chelate iron adds a distinct mechanistic dimension.

Metal Chelation Multi-Target Directed Ligand Oxidative Stress

Validated Low Cytotoxicity and Predicted Brain Penetration

The compound was characterized by low toxicity on the U-87 MG human glioblastoma cell line, a relevant model for the central nervous system [1]. Additionally, it is reported to have blood-brain barrier (BBB) permeability [2]. While quantitative toxicity and permeability values are not directly compared to every analog, the explicit testing and mention of these favorable ADME-tox properties for the lead compound AChE/BChE-IN-8 highlight it as the best-characterized candidate in its series for progression into cellular and in vivo models.

Blood-Brain Barrier Cytotoxicity Drug Safety

Optimal Research Applications for AChE/BChE-IN-8 Based on Evidence


Investigating AChE-Dependent Amyloid-Beta Aggregation

AChE/BChE-IN-8 is the compound of choice for studies on the role of AChE in promoting amyloid-beta (Aβ) aggregation. Its design as a dual binding site inhibitor allows it to occupy the peripheral anionic site (PAS) of AChE, which is implicated in Aβ peptide aggregation [1]. As the most potent AChE inhibitor in its series, it provides the strongest tool to block this specific pathogenic pathway, a property not achievable with the more selective BChE inhibitors from the same study [1].

Validating Dual AChE/BChE Inhibition in Advanced Alzheimer's Disease Models

In advanced AD, BChE activity increases and compensates for reduced AChE function. AChE/BChE-IN-8 is uniquely positioned as a lead compound for these models because it potently inhibits both enzymes, whereas other potent compounds in the series (e.g., compounds 12 and 19) are highly selective for BChE and lack significant AChE activity [1]. This makes it the correct tool to achieve comprehensive cholinergic potentiation.

Studying the Interplay Between Iron Chelation and Cholinergic Dysfunction

The ability of AChE/BChE-IN-8 to chelate iron, coupled with its dual enzyme inhibition, makes it an ideal chemical probe for dissecting the relationship between metal-catalyzed oxidative stress and cholinergic deficits [1]. This multi-target profile is not fully recapitulated by other selective cholinesterase inhibitors or iron chelators used alone, providing a unique research tool for these interconnected pathological mechanisms.

A Pre-Validated Lead for CNS Drug Discovery Programs

For medicinal chemistry and drug discovery campaigns, AChE/BChE-IN-8 offers a de-risked starting point. It has been explicitly validated for low cytotoxicity on a human brain cell line (U-87 MG) and possesses the predicted ability to cross the blood-brain barrier [1][2]. These critical drug-like properties, confirmed in the primary literature, streamline its use in hit-to-lead optimization, cellular efficacy models, and early in vivo pharmacokinetic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for AChE/BChE-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.